Prinaberel (CAS 524684-52-4), also known as ERB-041, is a synthetic estrogen receptor beta (ERβ) agonist utilized as a reference material in pharmacological and biochemical research[1]. Structurally distinct from endogenous estrogens and plant-derived phytoestrogens, it is procured primarily to isolate ERβ-mediated signaling pathways—such as anti-inflammatory and anti-proliferative cascades—without triggering the classical estrogenic responses driven by estrogen receptor alpha (ERα) [2]. For laboratory buyers and assay developers, Prinaberel offers a critical advantage in purity-linked reproducibility, providing a clean pharmacological profile (IC50 = 5.4 nM for hERβ) that ensures downstream in vitro and in vivo data are not confounded by off-target ERα activation .
Substituting Prinaberel with generic endogenous estrogens (like 17β-estradiol) or common phytoestrogens (like genistein) fundamentally compromises assay integrity [1]. 17β-estradiol binds both ERα and ERβ with near-equal affinity (2–4 nM), meaning any attempt to study ERβ pathways will be overwhelmed by ERα-driven classical estrogenic effects, such as uterotrophic toxicity and cellular proliferation . While early synthetic alternatives like diarylpropionitrile (DPN) offer approximately 70-fold selectivity for ERβ, this margin is often insufficient at higher dosing concentrations, leading to off-target noise [2]. Procuring Prinaberel, which provides a >200-fold selectivity margin, is essential to guarantee workflow reproducibility and eliminate the confounding variables introduced by mixed-receptor activation [1].
In solid-phase competitive radioligand binding assays, Prinaberel demonstrates strict target isolation, binding to human ERβ with an IC50 of 5.4 nM while showing minimal affinity for human ERα (IC50 ~1200 nM) . This >200-fold selectivity starkly contrasts with the endogenous baseline 17β-estradiol, which shows 1-fold selectivity (IC50 2–4 nM for both receptors), and outperforms early synthetic tools like DPN (70-fold selectivity) [1].
| Evidence Dimension | ERβ vs. ERα Binding Affinity (Selectivity Ratio) |
| Target Compound Data | Prinaberel (>200-fold selectivity; hERβ IC50 = 5.4 nM, hERα IC50 = 1200 nM) |
| Comparator Or Baseline | 17β-estradiol (~1-fold selectivity) and DPN (~70-fold selectivity) |
| Quantified Difference | >200-fold selectivity for Prinaberel vs. 1-fold for E2 and 70-fold for DPN. |
| Conditions | Solid-phase competitive radioligand binding assay using recombinant ER LBDs. |
Procurement of this specific compound ensures that cellular assays remain free of ERα-mediated transcriptional noise, drastically improving data reproducibility.
A major challenge in preclinical procurement is the species drift exhibited by many receptor ligands. Prinaberel overcomes this by maintaining near-identical binding affinities across mammalian models: human ERβ (5.4 nM), rat ERβ (3.1 nM), and mouse ERβ (3.7 nM) . This tight grouping (<2-fold variance) ensures that dosing regimens optimized in murine models can be reliably translated to human cell lines without recalibration [1].
| Evidence Dimension | Cross-species ERβ Binding Affinity (IC50) |
| Target Compound Data | Prinaberel (Human: 5.4 nM, Rat: 3.1 nM, Mouse: 3.7 nM) |
| Comparator Or Baseline | Generic small-molecule ligands (Baseline: typically exhibit >5-fold species drift) |
| Quantified Difference | <2-fold variation across human, rat, and mouse ERβ targets. |
| Conditions | In vitro binding assays using human, rat, and mouse ERβ ligand-binding domains. |
Predictable cross-species pharmacodynamics streamline mainstream laboratory workflows, reducing the need for redundant dose-finding studies.
Beyond raw binding affinity, Prinaberel demonstrates distinct functional selectivity in transcriptional regulation. In SAOS-2 human osteosarcoma cells, Prinaberel is 14-fold more potent at regulating IGFBP4 mRNA via ERβ than via ERα [1]. Conversely, the nonselective baseline 17β-estradiol is 16-fold more potent via ERα than ERβ [1]. This functional inversion confirms that Prinaberel actively drives ERβ-specific gene expression while leaving ERα pathways dormant.
| Evidence Dimension | Potency for IGFBP4 mRNA regulation (Functional Selectivity) |
| Target Compound Data | Prinaberel (14-fold more potent via ERβ than ERα) |
| Comparator Or Baseline | 17β-estradiol (16-fold more potent via ERα than ERβ) |
| Quantified Difference | A complete reversal of functional selectivity, heavily favoring ERβ over ERα compared to the E2 baseline. |
| Conditions | SAOS-2 human osteosarcoma cell line transcriptional assay. |
Validates the compound's utility for researchers needing to isolate ERβ-mediated gene expression in complex cellular environments.
In standard in vivo models of classic estrogen action, non-selective estrogens like 17β-estradiol trigger robust increases in uterine wet weight (uterotrophic effect) due to ERα activation [1]. Prinaberel, by contrast, remains completely inactive in uterotrophic, osteopenia, and vasomotor instability models at therapeutic doses, while retaining full efficacy in anti-inflammatory models (e.g., HLA-B27 transgenic rats) [2].
| Evidence Dimension | Uterine wet weight increase (ERα-mediated toxicity) |
| Target Compound Data | Prinaberel (Inactive / no significant increase vs. vehicle) |
| Comparator Or Baseline | 17β-estradiol (Robust, statistically significant increase in uterine weight) |
| Quantified Difference | Complete absence of classical estrogenic uterotrophic response compared to the E2 baseline. |
| Conditions | In vivo uterotrophic models (immature or ovariectomized rodents). |
Crucial for in vivo procurement; allows for prolonged dosing in disease models without confounding estrogenic toxicity or premature study termination.
Because Prinaberel lacks ERα-mediated uterotrophic toxicity while maintaining high ERβ affinity, it is the standard reference material for long-term in vivo studies of inflammatory bowel disease (IBD), rheumatoid arthritis, and endometriosis [1]. Its use ensures that anti-inflammatory efficacy can be measured without confounding classical estrogenic side effects.
Prinaberel is highly suited for isolating ERβ-driven anti-proliferative pathways in oncology workflows. It is actively procured for models of UVB-induced skin photocarcinogenesis and ovarian cancer, where it effectively dampens the WNT/β-catenin signaling pathway and induces apoptosis without triggering ERα-driven tumor growth .
Thanks to its tight IC50 grouping across human (5.4 nM), rat (3.1 nM), and mouse (3.7 nM) ERβ targets, Prinaberel serves as an ideal reference standard for translational pharmacology. Assay developers procure this compound to ensure that dose-response curves generated in murine models scale predictably to human cell lines.
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